1-(3-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzothiazole ring: Starting from 2-aminothiophenol and an appropriate aldehyde or ketone.
Introduction of the methoxy group: Through methylation reactions.
Formation of the pyridazine ring: Via cyclization reactions involving hydrazine derivatives.
Attachment of the chlorophenyl group: Through nucleophilic substitution reactions.
Formation of the carboxamide group: By reacting with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: can be compared with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the chlorophenyl, methoxybenzothiazole, and pyridazine moieties. These structural elements might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H13ClN4O3S |
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Molecular Weight |
412.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O3S/c1-27-13-5-6-14-16(10-13)28-19(21-14)22-18(26)17-15(25)7-8-24(23-17)12-4-2-3-11(20)9-12/h2-10H,1H3,(H,21,22,26) |
InChI Key |
DIVMNQXMGQNIDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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